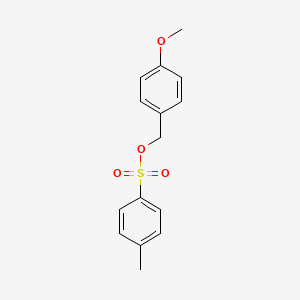

p-Methoxybenzyl tosylate

Description

p-Methoxybenzyl tosylate (PMBT) is a sulfonate ester derived from p-methoxybenzyl alcohol and p-toluenesulfonyl chloride (TsCl). It serves as a versatile alkylating agent in organic synthesis, particularly in O- and N-alkylation reactions . The methoxy group at the para position enhances the electron density of the benzyl ring, influencing both its reactivity and stability in nucleophilic substitution reactions. PMBT is typically synthesized under anhydrous conditions using TsCl, trimethylamine, and DMAP in dichloromethane, though competing pathways (e.g., chloride formation) may occur depending on reaction conditions .

Properties

IUPAC Name |

(4-methoxyphenyl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4S/c1-12-3-9-15(10-4-12)20(16,17)19-11-13-5-7-14(18-2)8-6-13/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFYVRPTXWDXKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-methoxybenzyl tosylate typically involves the reaction of p-methoxybenzyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane. The general reaction scheme is as follows:

p-Methoxybenzyl alcohol+p-Toluenesulfonyl chloride→p-Methoxybenzyl tosylate+HCl

Industrial Production Methods: In industrial settings, the preparation of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

PMB-tosylate undergoes both S<sub>N</sub>1 and S<sub>N</sub>2 mechanisms depending on reaction conditions:

-

S<sub>N</sub>1 Pathway : In polar protic solvents (e.g., aqueous methanol), solvolysis proceeds via a carbocation intermediate stabilized by resonance from the p-methoxy group. Kinetic studies show first-order dependence on PMB-tosylate concentration, with rate acceleration in the presence of weak nucleophiles like water or alcohols .

-

S<sub>N</sub>2 Pathway : With strong nucleophiles (e.g., amines, thiols), a bimolecular mechanism dominates. For example, treatment with benzylamine yields N-benzyl-p-methoxybenzylamine, with inversion of configuration at the benzylic carbon .

Example Reaction with Amines :

Yields typically exceed 80% under mild conditions (25°C, DMF).

Competing Reaction Pathways

The mechanism can shift between S<sub>N</sub>1 and S<sub>N</sub>2 depending on nucleophile strength and solvent:

| Condition | Dominant Mechanism | Key Evidence | Source |

|---|---|---|---|

| Pyridine in DCM | S<sub>N</sub>1 | Increased rate with pyridine addition | |

| Thiourea in polar solvent | S<sub>N</sub>2 | Second-order kinetics observed |

Ion-pair intermediates are implicated in borderline cases, where partial carbocation character allows concurrent pathways .

Fragmentation and Elimination Reactions

PMB-tosylate participates in radical-mediated fragmentation. Treatment with tributyltin hydride (Bu<sub>3</sub>SnH) and AIBN initiates homolytic cleavage, yielding elimination products:

| Substrate | Conditions | Products (Yield) | Source |

|---|---|---|---|

| PMB-tosylate (9) | Bu<sub>3</sub>SnH, 75°C, 2.5 h | 2-(2-Hydroxyethyl)-3(2H)-furanone (85%) | |

| Arabino-tosylate (18) | Same as above | Elimination complete within 1 h |

The reaction proceeds via a radical chain mechanism, with hydrogen abstraction from Bu<sub>3</sub>SnH generating a benzylic radical, followed by β-elimination of toluenesulfonic acid .

Electrochemical Deprotection

PMB-tosylate derivatives are cleaved electrochemically in methanol using an undivided flow reactor, producing p-methoxybenzaldehyde dimethyl acetal and the parent alcohol. Key advantages include:

-

No Chemical Oxidants : Reactions proceed at 0.1–0.475 M substrate concentration with BF<sub>4</sub>NEt<sub>4</sub> electrolyte (recoverable) .

-

High Efficiency : 93% yield achieved for 17 substrates, with productivity up to 7.5 g h<sup>−1</sup> .

Chlorination vs. Tosylation Dynamics

While PMB-tosylate is typically synthesized via tosylation of p-methoxybenzyl alcohol, competing chlorination can occur under specific conditions:

| Substrate | Reagents | Product (Yield) | Source |

|---|---|---|---|

| p-Methoxybenzyl alcohol | TsCl, DMAP, TEA, DCM | PMB-tosylate (53%) | |

| p-Methoxybenzyl alcohol | TsCl, DMF, Scavenger | PMB-chloride (38%) |

Chlorination dominates when electron-donating groups stabilize carbocation intermediates, enabling S<sub>N</sub>1-type displacement by chloride .

Stability and Handling

PMB-tosylate is stable under acidic conditions (e.g., HF·pyridine) but decomposes in strong bases. Storage recommendations include anhydrous environments at −20°C to prevent hydrolysis .

Scientific Research Applications

Chemistry: p-Methoxybenzyl tosylate is widely used as a protecting group in organic synthesis. It helps in the selective protection and deprotection of alcohols and amines, facilitating complex synthetic routes.

Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules. Its ability to protect functional groups during multi-step synthesis is crucial in the preparation of pharmaceuticals and other biologically active compounds.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates. Its stability and ease of removal make it a valuable reagent in large-scale chemical manufacturing.

Mechanism of Action

Protection Mechanism: The protection of alcohols and amines using p-methoxybenzyl tosylate follows the mechanism of the Williamson ether synthesis. The reaction involves the formation of an alkoxide intermediate, which undergoes nucleophilic substitution with p-methoxybenzyl chloride.

Deprotection Mechanism: The deprotection of this compound can be achieved through oxidative conditions using DDQ. The oxidation process involves the formation of a charge transfer complex, followed by hydrolysis to release the deprotected compound and p-methoxybenzaldehyde.

Comparison with Similar Compounds

Key Research Findings

- Competing Reaction Pathways : PMBT synthesis is complicated by chloride formation (38% yield) when TsCl reacts with p-methoxybenzyl alcohol, highlighting the need for optimized conditions (e.g., DMAP catalysis) to favor tosylate .

- Steric vs. Electronic Effects : While PMBT’s methoxy group enhances electronic stabilization, steric hindrance reduces trifluoromethoxylation efficiency compared to less-substituted benzyl tosylates .

- Biochemical Relevance: PMBT’s structural mimicry of amino acid side chains positions it as a tool for studying enzyme-substrate interactions, particularly in peptide modification .

Q & A

Q. What laboratory methods are commonly used to synthesize p-methoxybenzyl tosylate?

this compound is synthesized via nucleophilic substitution. A typical procedure involves reacting p-methoxybenzyl alcohol with freshly recrystallized p-toluenesulfonyl chloride in anhydrous dichloromethane, using trimethylamine and DMAP as catalysts. The reaction is conducted under inert conditions to prevent hydrolysis . Alternative methods, such as flow chemistry using BrCCl₃ for photochemical benzylic bromination, enable scalable PMB-protection with high space–time yields (1.27 kg L⁻¹ h⁻¹) .

Q. What standard protocols exist for deprotecting the PMB group introduced via this compound?

Deprotection is achieved under oxidizing or acidic conditions:

- Oxidative cleavage : Ceric ammonium nitrate (CAN) in aqueous acetonitrile selectively oxidizes the PMB group while preserving acid-sensitive functionalities .

- Acidic conditions : Trifluoroacetic acid (TFA) or HCl in dioxane removes the PMB group but may require subsequent neutralization steps .

- DDQ oxidation : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane/water selectively cleaves PMB in the presence of benzyl groups .

Q. How do crown ethers enhance alkylation reactions involving this compound?

18-Crown-6 ether is used with potassium bases (e.g., KHMDS) to increase the nucleophilicity of enolates. The crown ether sequesters potassium ions, promoting O-alkylation over C-alkylation by reducing cation pairing effects. This is critical for regioselective synthesis of O-alkylated tetramic acids .

Advanced Research Questions

Q. How can researchers troubleshoot unexpected product formation during alkylation with this compound?

Unexpected products (e.g., condensation byproducts) may arise from competing mechanisms. For example:

- Carbonium ion intermediates : this compound can generate unstable carbocations that react with nucleophilic partners (e.g., cinnamyltosylate), forming trans-1-p-methoxyphenyl-3-phenylprop-2-ene. Verify intermediates via NMR or LC-MS and adjust reaction conditions (e.g., lower temperature, inert atmosphere) to suppress side pathways .

- Failed deprotection : If PMB removal fails (e.g., due to steric hindrance), modify reaction sequences. For instance, deprotect before alkylation or switch to milder oxidants like CAN .

Q. What factors govern selectivity between O-alkylation and C-alkylation in reactions involving this compound?

Key factors include:

- Base and solvent : Strong, bulky bases (e.g., KHMDS) with crown ethers favor O-alkylation by generating "naked" enolates. Protic solvents or lithium bases may shift selectivity toward C-alkylation .

- Substrate electronics : Electron-withdrawing groups on the nucleophile reduce C-alkylation competitiveness. Pre-formation of enolates under kinetic control enhances O-selectivity .

Q. How does the choice of deprotection reagent impact adjacent functional groups in PMB-protected substrates?

- CAN : Mild and selective for PMB, but may oxidize electron-rich aromatics or alkenes. Optimize concentration (0.1–0.3 M CAN) and reaction time to minimize side reactions .

- DDQ : Preferable for substrates with acid-sensitive groups (e.g., tert-butyl esters), but incompatible with thioethers or strained rings .

- TFA/HCl : Risk of epimerization or ester hydrolysis. Use scavengers (e.g., anisole) to stabilize carbocations during acidolysis .

Q. What strategies improve the efficiency of PMB group oxidative cleavage in complex molecules?

- Additive screening : Urea or thiourea derivatives can stabilize reactive intermediates and suppress overoxidation .

- Solvent optimization : Aqueous acetonitrile (9:1 v/v) enhances CAN solubility and reaction homogeneity .

- Temperature control : Reactions at 0–25°C prevent decomposition of labile products.

Q. How can continuous flow systems be leveraged for PMB protection/deprotection?

Flow chemistry enables precise control of photochemical bromination using BrCCl₃. A telescoped process generates PMB bromide in situ, which reacts with alcohols or amines in subsequent modules. This approach achieves >90% yield on multi-gram scales and reduces handling of unstable intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.